[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone
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Overview
Description
4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the bicyclic heptane derivative. One common method involves the reaction of bicyclo[2.2.1]hept-2-ene with piperazine under specific conditions to form the intermediate compound. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone is investigated for its pharmacological properties. It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Bicyclo[2.2.1]hept-2-yl)-1-piperazinylmethanone : Similar structure but with two methoxy groups instead of three.
- 4-(Bicyclo[2.2.1]hept-2-yl)-1-piperazinylmethanone : Contains a fluorine atom instead of methoxy groups.
Uniqueness
The uniqueness of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone lies in its combination of a bicyclic structure with a piperazine ring and three methoxy groups. This combination imparts specific chemical and biological properties that can be leveraged in various research and industrial applications .
Properties
IUPAC Name |
[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-25-18-12-16(13-19(26-2)20(18)27-3)21(24)23-8-6-22(7-9-23)17-11-14-4-5-15(17)10-14/h12-15,17H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZACNFXIUSQBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3CC4CCC3C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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